molecular formula C10H10F4O B13597777 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

Katalognummer: B13597777
Molekulargewicht: 222.18 g/mol
InChI-Schlüssel: OBYGVUGFQKXSFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a fluorine atom and a hydroxyl group on a propan-2-ol backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a suitable precursor, such as a fluorobenzene derivative, using reagents like trifluoromethyl iodide and a radical initiator . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one.

    Reduction: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, influencing their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H10F4O

Molekulargewicht

222.18 g/mol

IUPAC-Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H10F4O/c1-9(2,15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5,15H,1-2H3

InChI-Schlüssel

OBYGVUGFQKXSFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C(=CC=C1)C(F)(F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.